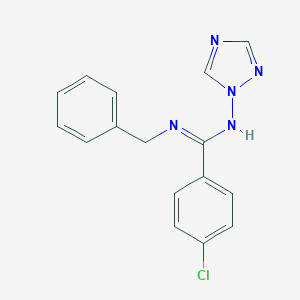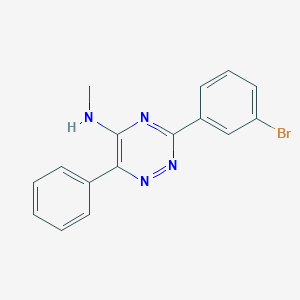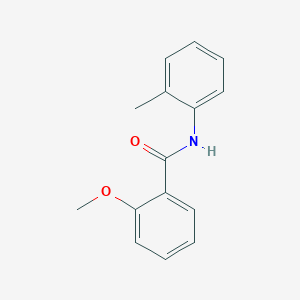
N'-benzyl-4-chloro-N-(1H-1,2,4-triazol-1-yl)benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-4-chloro-N-(1H-1,2,4-triazol-1-yl)benzenecarboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the imidazole family, which is known for its diverse biological activities.
作用機序
The exact mechanism of action of N-benzyl-4-chloro-N-(1H-1,2,4-triazol-1-yl)benzenecarboximidamide is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and fungi. It has been reported to inhibit the synthesis of DNA and RNA, which are essential for cell growth and division. It also disrupts the cell membrane of fungi, leading to their death.
Biochemical and Physiological Effects:
N-benzyl-4-chloro-N-(1H-1,2,4-triazol-1-yl)benzenecarboximidamide has been reported to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. It has also been reported to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of N-benzyl-4-chloro-N-(1H-1,2,4-triazol-1-yl)benzenecarboximidamide is its high potency against cancer cells and fungi. It has also been reported to have low toxicity, which is desirable in drug development. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to use in certain experiments.
将来の方向性
There are several future directions for research on N-benzyl-4-chloro-N-(1H-1,2,4-triazol-1-yl)benzenecarboximidamide. One direction is to investigate its potential applications in the treatment of other diseases, such as inflammatory diseases and viral infections. Another direction is to improve its solubility in water, which would make it more versatile in laboratory experiments. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its potency and selectivity against cancer cells and fungi.
Conclusion:
In conclusion, N-benzyl-4-chloro-N-(1H-1,2,4-triazol-1-yl)benzenecarboximidamide is a promising compound with potential applications in various fields of scientific research. Its high potency against cancer cells and fungi, low toxicity, and anti-inflammatory and antioxidant properties make it a potential candidate for drug development. Further research is needed to fully understand its mechanism of action and to optimize its potency and selectivity against cancer cells and fungi.
合成法
The synthesis of N-benzyl-4-chloro-N-(1H-1,2,4-triazol-1-yl)benzenecarboximidamide involves the reaction of 4-chlorobenzenecarboximidamide with benzyl azide in the presence of a copper catalyst. The reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which results in the formation of the desired product. This method has been reported to have a high yield and is relatively easy to perform.
科学的研究の応用
N-benzyl-4-chloro-N-(1H-1,2,4-triazol-1-yl)benzenecarboximidamide has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry. This compound has been reported to have significant antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. It has also shown promising results in the treatment of fungal infections.
特性
製品名 |
N'-benzyl-4-chloro-N-(1H-1,2,4-triazol-1-yl)benzenecarboximidamide |
|---|---|
分子式 |
C16H14ClN5 |
分子量 |
311.77 g/mol |
IUPAC名 |
N//'-benzyl-4-chloro-N-(1,2,4-triazol-1-yl)benzenecarboximidamide |
InChI |
InChI=1S/C16H14ClN5/c17-15-8-6-14(7-9-15)16(21-22-12-18-11-20-22)19-10-13-4-2-1-3-5-13/h1-9,11-12H,10H2,(H,19,21) |
InChIキー |
BTOIMOSJMVWYLT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN=C(C2=CC=C(C=C2)Cl)NN3C=NC=N3 |
正規SMILES |
C1=CC=C(C=C1)CN=C(C2=CC=C(C=C2)Cl)NN3C=NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B259028.png)
![4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine](/img/structure/B259032.png)

![N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B259038.png)
![N-(3'-acetyl-2,3-dihydro-3'H-spiro[benzo[f]thiochromene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B259040.png)
![2-(4-Chlorophenyl)-3-[(4-ethoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B259043.png)







![2-phenyl-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B259056.png)